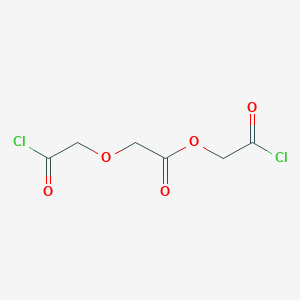
2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate is an organic compound with the molecular formula C6H6Cl2O5. It is a derivative of acetic acid and is characterized by the presence of two chloro-oxoethyl groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate typically involves the reaction of ethyl chlorooxoacetate with other reagents under controlled conditions. One common method is the reaction of ethyl chlorooxoacetate with dimethyl acetylenedicarboxylate and primary amines in the presence of triphenylphosphine . This reaction is carried out in a one-pot synthesis to produce functionalized 3-pyrolin-2-ones.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the chloro groups to other functional groups.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted acetic acid derivatives, oxo compounds, and reduced products. These products have significant applications in different fields of chemistry and industry.
科学的研究の応用
2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate has several scientific research applications, including:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophiles in enzymes and other proteins. This interaction can lead to the modification of enzyme activity and the regulation of biochemical pathways.
類似化合物との比較
Similar Compounds
Ethyl chlorooxoacetate: Similar in structure but with a single chloro-oxoethyl group.
Benzyl 2-chloro-2-(hydroxyimino)acetate: Contains a benzyl group instead of the chloro-oxoethoxy group.
2-(5-Chloro-2-pyridinyl)amino-2-oxo-acetic acid: Contains a pyridinyl group instead of the chloro-oxoethoxy group.
Uniqueness
2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate is unique due to the presence of two chloro-oxoethyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound in various synthetic and industrial applications.
特性
CAS番号 |
79687-25-5 |
|---|---|
分子式 |
C6H6Cl2O5 |
分子量 |
229.01 g/mol |
IUPAC名 |
(2-chloro-2-oxoethyl) 2-(2-chloro-2-oxoethoxy)acetate |
InChI |
InChI=1S/C6H6Cl2O5/c7-4(9)1-12-3-6(11)13-2-5(8)10/h1-3H2 |
InChIキー |
YLENGZFMSHISLS-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)OCC(=O)Cl)OCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


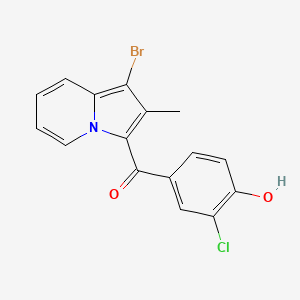
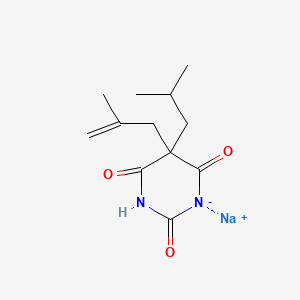
![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
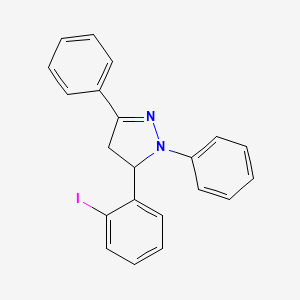
![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
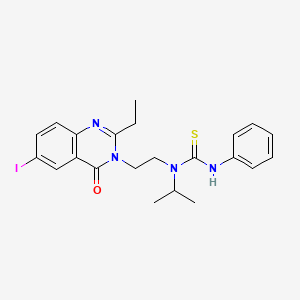
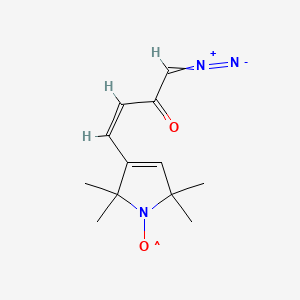
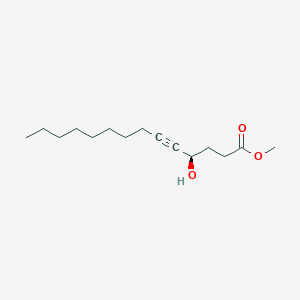
![6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440481.png)
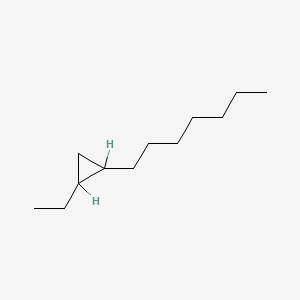
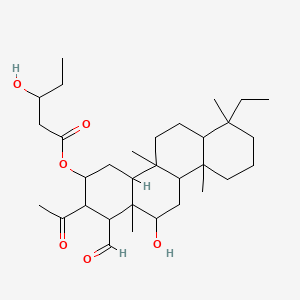
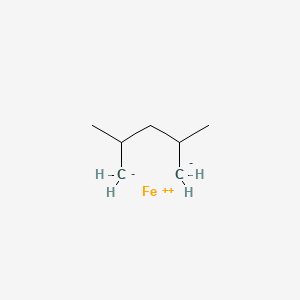
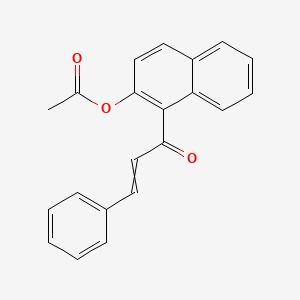
![2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B14440500.png)
